
Subamolide B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Subamolide B is a natural product found in Cinnamomum subavenium with data available.
Wissenschaftliche Forschungsanwendungen
1. Anticancer Properties in Cutaneous Squamous Cell Carcinoma
Subamolide B, a compound isolated from the medicinal plant Cinnamomum subavenium, demonstrates potent cytotoxicity against various human skin cancer cell lines, specifically cutaneous squamous cell carcinoma (SCC). It induces cell death via apoptosis, involving pathways such as FasL/Fas, mitochondria, and endoplasmic reticulum (ER) stress. This suggests its potential application in cutaneous SCC therapy or as a lead for developing new chemotherapeutic agents (Yang et al., 2013).
2. Effects on Human Melanoma Cells
Subamolide E, related to Subamolide B, extracted from Cinnamomum subavenium, exhibits significant cytotoxic effects against human skin cancer melanoma cells, including DNA damage and caspase-dependent apoptotic pathways. It also displays antimigratory activities, suggesting its potential as a chemotherapeutic agent for skin melanoma treatment (Wang et al., 2011).
3. Application in Urothelial Carcinoma
Subamolide A, similar to Subamolide B, shows promise in treating human urothelial carcinoma. It induces apoptosis in cancerous urothelial cell lines, impacting mitochondrial functions and activating pathways like p53 and ERK1/2. This aligns with the traditional use of Cinnamomum subavenium stems in treating carcinoma (Liu et al., 2011).
4. Impact on Lung Cancer Cells
Subamolide A induces cell death in human non-small cell lung cancer cell lines by triggering mitotic catastrophe followed by apoptosis. It activates stress responses and significantly reduces tumor size in an animal model, indicating its potential as an anticancer agent for lung cancer (Hung et al., 2013).
5. Antioxidant Properties
Subamolide C and E from Cinnamomum subavenium and Cinnamomum kotoense demonstrate significant antioxidant properties. Their radical scavenging capabilities suggest potential roles in cancer prevention and as ingredients in cosmetic or therapeutic applications (Cheng et al., 2012).
Eigenschaften
Produktname |
Subamolide B |
|---|---|
Molekularformel |
C20H36O4 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
(3E,4R,5R)-4-hydroxy-5-methoxy-5-methyl-3-tetradecylideneoxolan-2-one |
InChI |
InChI=1S/C20H36O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(21)20(2,23-3)24-19(17)22/h16,18,21H,4-15H2,1-3H3/b17-16+/t18-,20-/m1/s1 |
InChI-Schlüssel |
YLCXJNOKPGBEPM-DPBVHHOFSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/1\[C@H]([C@](OC1=O)(C)OC)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=C1C(C(OC1=O)(C)OC)O |
Synonyme |
subamolide B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4,7-Bis(2-pyridylmethyl)-1,4,7-triazacyclononan-1-yl]acetic acid](/img/structure/B1258224.png)

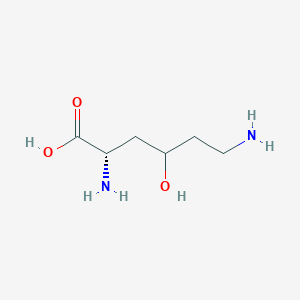
![L-Phenylalanine, N-[(2S)-2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-4-(2-thiazolyl)-](/img/structure/B1258230.png)
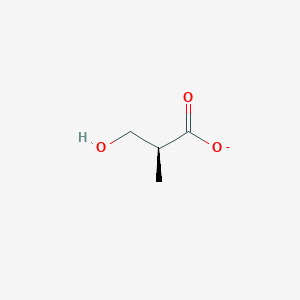
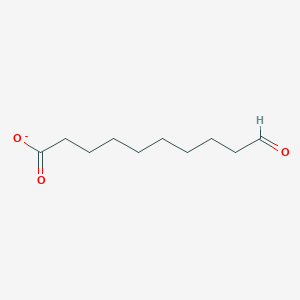
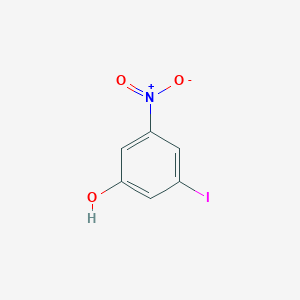
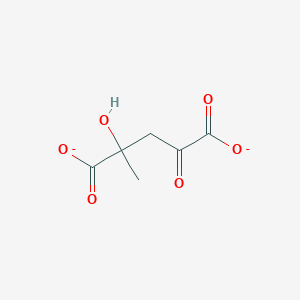

![(1S,9R,10R,16R)-16-methyl-4-[(1S,5R,9R,10R,16R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-yl]-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B1258236.png)
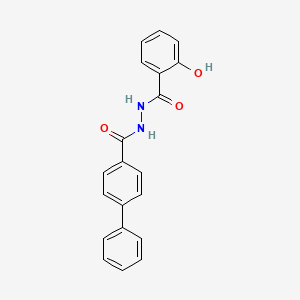
![(5E,8E,11E,14E)-N-[(2R)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B1258240.png)

![3-(4-Chloro-phenyl)-8-methyl-2-(3-phenyl-[1,2,4]oxadiazol-5-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B1258244.png)